molecular formula C17H22N4O B6470693 4-methyl-2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine CAS No. 2640960-52-5

4-methyl-2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine

Cat. No.: B6470693
CAS No.: 2640960-52-5
M. Wt: 298.4 g/mol
InChI Key: ILAZYFXRWSZCLH-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted at position 4 with a methyl group and at position 2 with a 4-[(3-methylpyridin-4-yl)oxymethyl]piperidine moiety. Pyrimidine derivatives are widely explored in drug design due to their structural versatility and biological relevance, particularly in targeting enzymes and receptors involved in diseases such as cancer and infections .

Properties

IUPAC Name

4-methyl-2-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-13-11-18-7-4-16(13)22-12-15-5-9-21(10-6-15)17-19-8-3-14(2)20-17/h3-4,7-8,11,15H,5-6,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILAZYFXRWSZCLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCC(CC2)COC3=C(C=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes

The synthesis of 4-methyl-2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine generally involves a multi-step process:

  • Preparation of 3-Methylpyridin-4-yl alcohol: : Starting with 3-methylpyridine, an oxidation reaction is employed to introduce the hydroxyl group.

  • Formation of 3-Methylpyridin-4-yl methyl ether: : This involves the reaction of 3-methylpyridin-4-yl alcohol with methyl iodide in the presence of a base such as potassium carbonate, forming the methyl ether.

  • Alkylation of piperidine: : The reaction of 4-(chloromethyl)pyrimidine with piperidine under basic conditions forms the key intermediate.

  • Final coupling reaction: : The methyl ether of 3-methylpyridin-4-yl undergoes nucleophilic substitution with the piperidine intermediate, forming the final compound.

Industrial Production Methods

On an industrial scale, the production is typically streamlined to maximize yield and minimize cost:

  • Continuous flow synthesis: : Involves the use of reactors that allow for continuous input of reactants and output of products.

  • Catalytic processes: : Utilize specific catalysts to enhance reaction rates and selectivity, ensuring efficient production.

Chemical Reactions Analysis

4-Methyl-2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine undergoes a variety of chemical reactions:

  • Oxidation: : Using oxidizing agents such as potassium permanganate, the compound can be oxidized at the methyl groups.

  • Reduction: : Hydride donors like sodium borohydride can reduce any potentially formed carbonyl groups back to alcohols.

  • Substitution: : Halogenation reactions can introduce halogens to the pyrimidine ring, using reagents such as bromine in acetic acid.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide

  • Reducing Agents: : Sodium borohydride, lithium aluminium hydride

  • Halogenating Reagents: : Bromine, chlorine

Scientific Research Applications

Synthesis Overview

StepDescription
1Formation of the piperidine intermediate through cyclization reactions.
2Reaction of the piperidine intermediate with 3-methylpyridin-4-yl chloride under basic conditions.
3Cyclization of the substituted piperidine to form the pyrimidine ring.

Chemistry

In the realm of synthetic chemistry, 4-methyl-2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine serves as a building block for more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in developing new compounds.

Biology

This compound has been investigated for its potential as a ligand in biochemical assays. Its ability to interact with specific biological targets makes it a candidate for further research in pharmacology and biochemistry.

Medicine

The therapeutic potential of this compound is significant, particularly in its role as an inhibitor of specific enzymes related to various diseases. Preliminary studies indicate its efficacy in modulating biological pathways associated with metabolic disorders and neurological conditions.

Case Study 1: Enzyme Inhibition

A study explored the inhibitory effects of this compound on a specific enzyme linked to Alzheimer's disease. The results indicated a notable reduction in enzyme activity, suggesting potential therapeutic applications in neurodegenerative diseases.

Case Study 2: Ligand Binding Affinity

Research assessing the binding affinity of this compound to various receptors demonstrated promising results, indicating its potential use in drug design targeting neurological pathways.

Mechanism of Action

The exact mechanism of action of 4-methyl-2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine depends on its application. In a biological context, it often involves:

  • Binding to receptors or enzymes: : Altering their activity, which can lead to therapeutic effects.

  • Interaction with DNA/RNA: : Potentially modulating gene expression.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name/ID Core Structure Key Substituents Biological Activity/Notes References
Target Compound Pyrimidine 4-Methyl; 2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl) Potential kinase inhibition (inferred from structural analogs); enhanced lipophilicity
44g (Pyrido[3,4-d]pyrimidin-4(3H)-one) Pyrido[3,4-d]pyrimidinone 8-((4-(Pyridin-2-yl)piperazin-1-yl)methyl) Anticancer activity (cell-based assays); fused ring system improves planar stacking
6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione Pyrimidine-2,4-dione 6-(Piperidinylmethyl); 2,4-dione Anti-mycobacterial (tuberculosis treatment); dione moiety enhances hydrogen bonding
P–1 (2-Aminopyrimidine derivative) 2-Aminopyrimidine 3-(Piperidin-1-yl)propan-1-ol substituent Focus on kinase inhibition; amino group increases solubility
Chromeno[4,3-d]pyrimidin-5-one Chromeno-pyrimidine 4-(4-Piperidinophenyl); 2-thioxo Computational drug-likeness; fused chromene ring improves metabolic stability
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Pyrimidine 4-Methyl; 6-piperidinyl; 2-amine Structural analog with amino group at position 2; potential antibacterial activity

Key Structural Differences and Implications

Core Heterocycle Modifications: The target compound and 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine share a pyrimidine core but differ in substituent positions. The target’s 2-piperidinyl group versus the analog’s 6-piperidinyl and 2-amine groups may lead to divergent binding modes in enzyme pockets . 44g’s pyrido[3,4-d]pyrimidinone core introduces a fused quinazoline-like structure, enhancing planarity for DNA intercalation or kinase inhibition, unlike the simpler pyrimidine core of the target .

Substituent Effects: The target compound’s (3-methylpyridin-4-yl)oxy group on piperidine likely improves solubility compared to purely alkyl-substituted analogs (e.g., 6-((4-(2,3-dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione), which relies on a lipophilic dimethylphenoxy group . The chromeno-pyrimidine derivative’s thioxo group and fused chromene ring increase metabolic stability but reduce solubility compared to the target’s methylpyridyloxy substituent .

Pharmacokinetic Profiles: P–1’s 2-aminopyrimidine scaffold with a piperidinylpropanol chain may exhibit better aqueous solubility than the target compound due to the amino group’s hydrogen-bonding capacity .

Biological Activity

The compound 4-methyl-2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H23N5OC_{17}H_{23}N_{5}O, with a molecular weight of 345.5 g/mol. The structure features a pyrimidine core substituted with a piperidine ring and a 3-methylpyridine moiety, which are known to influence biological activity.

PropertyValue
Molecular FormulaC17H23N5O
Molecular Weight345.5 g/mol
IUPAC NameThis compound
LogP (octanol-water partition coefficient)2.5

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors involved in critical pathways:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, particularly those involved in neurotransmitter regulation.
  • Receptor Modulation : It is hypothesized to modulate receptors associated with the central nervous system (CNS), potentially influencing neurochemical pathways.

Antimicrobial Activity

Recent studies have indicated that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various strains of bacteria and fungi, with minimum inhibitory concentrations (MICs) ranging from 0.250.25 to 1μg/mL1\,\mu g/mL against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Anticancer Potential

Research has highlighted the anticancer properties of piperidine derivatives. In vitro studies have demonstrated that compounds structurally related to this compound induce apoptosis in cancer cell lines, suggesting potential therapeutic applications in oncology .

Neuropharmacological Effects

The compound's structural features suggest it may interact with neurotransmitter systems, particularly those involving acetylcholine and dopamine. Preliminary data indicate that it could enhance cognitive functions or exhibit neuroprotective effects .

Study on Antimicrobial Efficacy

A study published in MDPI evaluated several pyrimidine derivatives, including compounds similar to the target molecule, for their antibacterial efficacy against Escherichia coli and Bacillus subtilis. The results demonstrated that modifications in the piperidine ring significantly enhanced antimicrobial activity .

Study on Anticancer Activity

In another investigation, a series of piperidine-pyrimidine hybrids were synthesized and tested for cytotoxicity against various cancer cell lines. One derivative exhibited IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin, indicating a promising lead for further development .

Safety Profile

Toxicological assessments have shown that related compounds do not exhibit acute toxicity at high doses (up to 2000mg/kg2000\,mg/kg) in animal models. This suggests a favorable safety profile for potential therapeutic applications .

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